molecular formula C13H20ClNO2 B8181859 Hexyl 4-aminobenzoate hydrochloride

Hexyl 4-aminobenzoate hydrochloride

Cat. No.: B8181859
M. Wt: 257.75 g/mol
InChI Key: ZCRHOLDFLLCNLS-UHFFFAOYSA-N
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Description

Hexyl 4-aminobenzoate hydrochloride (CAS 13468-02-5) is an organic compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 . It is the hydrochloride salt of Hexyl 4-aminobenzoate (CAS 13476-55-6), which is an ester derivative of 4-aminobenzoic acid (PABA) . As a PABA ester, it shares a fundamental structure with other compounds known for their ultraviolet (UV) radiation-absorbing properties, particularly in the UVB spectrum . This characteristic makes it and its analogues subjects of interest in photochemical research and as potential intermediates in the synthesis of more complex molecules, such as certain UV filters used in cosmetic formulations . In biochemical research, the 4-aminobenzoate moiety is of significant interest. It is a key substrate for the enzyme dihydropteroate synthase, which is essential for folate synthesis in microorganisms and is a known target for sulfonamide drugs . This connection provides a basis for investigating the compound's potential role in microbiological or enzymatic studies. Researchers value this chemical as a building block in organic synthesis, where its amine group, now in the stable hydrochloride salt form, and ester functionality allow for various chemical modifications . It is strictly for use in laboratory and research settings. This compound is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

hexyl 4-aminobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11;/h6-9H,2-5,10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHOLDFLLCNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, 4-aminobenzoic acid (1.0 equiv) is refluxed with hexanol (5.0 equiv) and concentrated sulfuric acid (0.2 equiv) at 110–120°C for 6–12 hours. Prolonged reaction times compensate for hexanol’s reduced nucleophilicity compared to shorter-chain alcohols. Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, and the product is extracted using ethyl acetate. Rotary evaporation yields the free-base ester, which is subsequently converted to the hydrochloride salt via HCl gas saturation in diethyl ether.

Table 1: Direct Esterification Parameters and Outcomes

ParameterValue/RangeSource
Temperature110–120°C
Reaction Time6–12 hours
Molar Ratio (Acid:Alcohol)1:5
Yield (Free Base)80–87%

Challenges and Mitigation

The amine group in 4-aminobenzoic acid may protonate under acidic conditions, potentially hindering esterification. Excess hexanol and elevated temperatures mitigate this by shifting equilibrium toward ester formation. Impurities such as unreacted acid are removed via recrystallization from ethanol-water mixtures.

Nitro Group Reduction Route

An alternative approach involves synthesizing hexyl 4-nitrobenzoate followed by catalytic reduction to the amine. This two-step method circumvents amine protonation issues encountered in direct esterification.

Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes esterification with hexanol using Steglich conditions (DCC/DMAP) or acid catalysis. The nitro group’s electron-withdrawing nature enhances carboxyl electrophilicity, facilitating ester bond formation. Typical conditions include refluxing in toluene with p-toluenesulfonic acid (0.1 equiv) for 8–10 hours, achieving yields of 85–90%.

Table 2: Nitro Esterification Parameters

ParameterValue/RangeSource
Catalystp-TsOH (0.1 equiv)
SolventToluene
Temperature110–130°C
Yield85–90%

Catalytic Hydrogenation of Nitro to Amine

The nitro ester is reduced to the amine using hydrogen gas (1–3 atm) and palladium on carbon (5–10 wt%) in ethanol or ethyl acetate. Stirring speeds exceeding 1200 rpm enhance gas-liquid mass transfer, critical for maximizing yield. Post-reduction, the catalyst is filtered, and the free-base amine is isolated via solvent evaporation.

Table 3: Reduction Conditions and Efficiency

ParameterValue/RangeSource
Catalyst10% Pd/C
H₂ Pressure1–3 atm
Stirring Speed1200–2000 rpm
Yield70–90%

Hydrochloride Salt Formation

The free-base hexyl 4-aminobenzoate is converted to its hydrochloride salt by treatment with hydrochloric acid. Dissolving the amine in anhydrous diethyl ether and bubbling HCl gas induces precipitation of the hydrochloride. Alternatively, aqueous HCl (1.0 M) is added dropwise to an ethanol solution of the amine, followed by cooling to 0°C to crystallize the product.

Key Considerations:

  • Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete salt formation.

  • Purity: Recrystallization from ethanol-diethyl ether (1:3 v/v) removes residual free base.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

ParameterDirect EsterificationNitro Reduction
Steps12
Yield80–87%70–90%
ScalabilityModerateHigh
Key ChallengeAmine protonationCatalyst cost

The nitro reduction route offers higher scalability and avoids amine-related side reactions, making it preferable for industrial applications. Conversely, direct esterification is cost-effective for small-scale synthesis but requires rigorous pH control.

Industrial Production Considerations

Large-scale manufacturing employs continuous-flow reactors to optimize heat transfer and reduce reaction times. Automated systems regulate hydrogen pressure and stirring speeds during catalytic reduction, ensuring batch consistency . Solvent recovery units minimize waste, while in-line FTIR monitors reaction progress.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of hexyl 4-aminobenzoate.

    Reduction: Hexyl 4-aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Hexyl 4-aminobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hexyl 4-aminobenzoate hydrochloride involves its interaction with biological membranes and proteins. The compound can bind to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This action is similar to that of other local anesthetics, making it useful for pain relief and numbing applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Physicochemical Properties

Table 1: Structural and Physical Comparison

Property Hexyl 4-Aminobenzoate Hydrochloride Procaine Hydrochloride 5-Aminolevulinic Acid Hexyl Ester Hydrochloride
Molecular Formula C₁₃H₁₉NO₂·HCl C₁₃H₂₀N₂O₂·HCl C₁₁H₂₂ClNO₃
Molecular Weight 257.76 g/mol 272.77 g/mol 251.75 g/mol
Ester Group Hexyl Diethylaminoethyl Hexyl
Acid Moiety 4-Aminobenzoic acid 4-Aminobenzoic acid 5-Aminolevulinic acid
Solubility Not explicitly reported (inferred hydrophobic) ≥50 mg/mL in water Solubility data not provided; likely hydrophobic
Storage Conditions -20°C Room temperature Room temperature, inert atmosphere
Key Observations:
  • Hexyl vs. Diethylaminoethyl Esters: Procaine hydrochloride features a diethylaminoethyl group, introducing a tertiary amine that enhances water solubility (≥50 mg/mL) . In contrast, the hexyl chain in this compound increases lipophilicity, likely reducing aqueous solubility.
  • Acid Moiety Differences: While both Hexyl 4-aminobenzoate and Procaine share a 4-aminobenzoic acid core, 5-Aminolevulinic Acid Hexyl Ester Hydrochloride incorporates a 5-aminolevulinic acid backbone, a precursor in heme biosynthesis, enabling distinct biomedical applications .

Analytical Methods

Table 2: Analytical Techniques for Detection

Compound Method Key Parameters Reference
Procaine Hydrochloride Fluorimetry Excitation: 268 nm, Emission: 340 nm
This compound HPLC (inferred) Purity >95% (HPLC)
5-Aminolevulinic Acid Hexyl Ester Not explicitly reported; likely LC-MS Sensitivity to light/hygroscopicity
Notes:
  • Procaine’s hydrolysis product, 4-aminobenzoate, is quantified via fluorimetry with high sensitivity (detection limit: 49 ng/mL) .
  • Hexyl 4-aminobenzoate’s purity is validated by HPLC, though its volatility may limit GC-MS utility unless derivatized .

Biological Activity

Hexyl 4-aminobenzoate hydrochloride, a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and presenting relevant findings in tabular form.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol

The compound features a hexyl group attached to the amino group of para-aminobenzoic acid, which is known for its role as a sunscreen agent and potential therapeutic applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses antibacterial activity against various pathogenic strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups in its structure.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

This table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens, indicating varying levels of activity.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that the compound exhibits low cytotoxicity at therapeutic concentrations.

Table 2: Cytotoxicity Profile

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10070

These results demonstrate that while the compound is effective against certain pathogens, it maintains a favorable safety profile at lower concentrations.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
  • Antioxidant Properties : It may also exhibit antioxidant activities, reducing oxidative stress in cells, which is beneficial in preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

In a study published in the World Journal of Pharmaceutical Research, researchers synthesized various derivatives from ethyl 2-aminobenzoate and evaluated their antimicrobial activities. This compound was among the compounds tested, showing promising results against both bacterial and fungal strains .

Case Study 2: Skin Penetration and Absorption

A study focusing on skin absorption highlighted that hexyl derivatives, including this compound, demonstrated significant permeability through human skin layers. This property suggests potential applications in topical formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Hexyl 4-aminobenzoate hydrochloride to achieve high yield and purity?

  • Methodology : The esterification of 4-aminobenzoic acid with hexanol under acidic conditions (e.g., HCl catalysis) is a common approach. Post-synthesis, recrystallization using ethanol or methanol can improve purity. For structurally similar esters like Procaine hydrochloride (CAS 51-05-8), yields exceeding 80% are reported via reductive amination or direct esterification . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (expected range: 150–160°C based on analogous compounds) .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). For small-molecule crystals, optimize growth via slow evaporation in polar solvents (e.g., water/ethanol mixtures). SHELX is widely validated for similar hydrochloride salts, enabling precise determination of bond lengths and angles .

Q. What solvent systems are recommended for solubility studies in pharmacological assays?

  • Methodology : Based on Procaine hydrochloride (solubility: ≥50 mg/mL in water and DMSO), test aqueous buffers (pH 4–8) and organic solvents like ethanol or PEG-400. Use ultrasonic agitation to enhance dissolution. Tabulate results as follows:
SolventSolubility (mg/mL)Notes
Water≥50 (predicted)pH-dependent stability
DMSO≥50 (predicted)Suitable for in vitro
EthanolModerateLimited for in vivo

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

  • Methodology :

  • Step 1 : Verify deuterated solvent purity (e.g., DMSO-d₆ or D₂O) to eliminate solvent peaks.
  • Step 2 : Compare experimental shifts with computational predictions (e.g., DFT calculations via Gaussian). For example, the aromatic protons in 4-aminobenzoate derivatives typically resonate at δ 6.5–8.0 ppm.
  • Step 3 : Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) and X-ray data to confirm structural assignments .

Q. What mechanistic approaches are used to study sodium channel blockade by this compound?

  • Methodology :

  • Electrophysiology : Use patch-clamp assays on dorsal root ganglion neurons to measure IC₅₀ for sodium current inhibition.
  • Structural analogs : Compare with Butamben (Butyl 4-aminobenzoate), which prolongs pain relief without motor impairment, suggesting chain-length-dependent efficacy .
  • Computational docking : Model interactions with Naᵥ1.7 channels using AutoDock Vina, referencing crystallographic data from homologs .

Q. How do structural modifications to the hexyl chain impact pharmacokinetics in 4-aminobenzoate derivatives?

  • Methodology :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate chain length with membrane permeability.
  • In vivo studies : Administer analogs (e.g., ethyl, butyl, hexyl) in rodent models and quantify plasma half-life via LC-MS.
  • Data interpretation : Longer chains (e.g., hexyl vs. ethyl) may enhance tissue retention but reduce aqueous solubility, requiring formulation optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability reports for this compound?

  • Methodology :

  • Replicate conditions : Ensure identical heating rates and sample masses in DSC/TGA experiments.
  • Environmental controls : Test under inert (N₂) vs. oxidative (air) atmospheres, as hydrochloride salts may degrade differently.
  • Cross-reference : Compare with Procaine hydrochloride (melting point: 154–158°C), which shows similar sensitivity to moisture .

Methodological Best Practices

Q. What analytical techniques ensure batch-to-batch consistency in synthesis?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • Reference standards : Compare with certified materials (e.g., USP-grade Procaine hydrochloride) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (analogous to 4-bromobenzoyl chloride protocols) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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